molecular formula C8H6BClO2S B1487667 7-Chlorobenzo[b]thiophene-2-boronic acid CAS No. 936902-06-6

7-Chlorobenzo[b]thiophene-2-boronic acid

Cat. No. B1487667
CAS RN: 936902-06-6
M. Wt: 212.46 g/mol
InChI Key: MCBCDJNNKDMHKL-UHFFFAOYSA-N
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Description

7-Chlorobenzo[b]thiophene-2-boronic acid is an organic compound. It is a derivative of benzo[b]thiophene . This compound belongs to the class of organic compounds known as 1-benzothiophenes .


Molecular Structure Analysis

The molecular formula of 7-Chlorobenzo[b]thiophene-2-boronic acid is C8H6BClO2S. Its molecular weight is 212.46 g/mol.


Chemical Reactions Analysis

Boronic acids, including 7-Chlorobenzo[b]thiophene-2-boronic acid, are known to participate in various chemical reactions. For instance, they are used in Palladium-catalyzed Suzuki-Miyaura cross-couplings .

Scientific Research Applications

Synthesis and Functionalization

  • Transition-Metal-Free Synthesis : A transition-metal-free approach has been developed to access 3-borylated thiophene derivatives, utilizing B-chlorocatecholborane (ClBcat) to activate alkynes in the synthesis of thiophene derivatives. These borylated thiophenes are pivotal for downstream functionalization reactions, including cross-coupling and bromination, showcasing the versatility of thiophene-boronic acid derivatives in organic synthesis (Hassen Bel Abed & S. Blum, 2018).

  • Building Blocks for Conjugated Materials : Thienylboranes, including derivatives of 7-Chlorobenzo[b]thiophene-2-boronic acid, have been identified as valuable building blocks for creating functional materials. These entities are synthesized through controlled protocols and exhibit desirable photophysical and electronic properties, making them suitable for applications in sensing and organic electronics (Yi Ren & F. Jäkle, 2016).

Applications in Materials Science

  • Conjugated Polymers : Thiophenebisboronic derivatives have been utilized in Suzuki polycondensation reactions to prepare alternating thiophene−phenylene copolymers. This application underscores the role of thiophene-boronic acid derivatives in creating well-defined polymers for electronic devices (M. Jayakannan, J. V. Dongen, & R. Janssen, 2001).

  • Luminescent Probes : Triarylboron compounds, including those derived from thiophene-boronic acids, have been employed as sensors, leveraging their Lewis acidic nature for selective detection of analytes. This application demonstrates the potential of thiophene-boronic acid derivatives in developing novel sensing materials (Sudhakar Pagidi, Neena K. Kalluvettukuzhy, & P. Thilagar, 2018).

Biochemical Applications

  • Peptide Synthesis Catalysis : Borinic acids, including derivatives related to thiophene-boronic acid, have been shown to catalyze peptide bond formation under mild conditions. This represents a significant advancement in organic synthesis, offering a catalytic alternative to traditional stoichiometric coupling agents (Tharwat Mohy El Dine, J. Rouden, & J. Blanchet, 2015).

Future Directions

Boronic acids, including 7-Chlorobenzo[b]thiophene-2-boronic acid, are increasingly utilized in diverse areas of research . They have key interactions with diols, allowing their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Mechanism of Action

Target of Action

The primary target of 7-Chlorobenzo[b]thiophene-2-boronic acid is the Beta-lactamase enzyme . This enzyme is produced by some bacteria and is responsible for their resistance to beta-lactam antibiotics like penicillins and cephalosporins .

Mode of Action

7-Chlorobenzo[b]thiophene-2-boronic acid acts as an inhibitor of the Beta-lactamase enzyme . By binding to this enzyme, it prevents the enzyme from breaking down the antibiotic, thereby allowing the antibiotic to exert its antibacterial effect .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a type of chemical reaction where an organoboron compound (like 7-Chlorobenzo[b]thiophene-2-boronic acid) is cross-coupled with an organic halide by a palladium catalyst . This reaction is widely used in organic chemistry to form carbon-carbon bonds .

Pharmacokinetics

It’s known that boronic acids, in general, have good stability and are readily prepared . The compound is insoluble in water , which may affect its absorption and distribution in the body. More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The inhibition of the Beta-lactamase enzyme by 7-Chlorobenzo[b]thiophene-2-boronic acid allows beta-lactam antibiotics to exert their antibacterial effect, leading to the death of the bacteria . This can help to overcome antibiotic resistance in bacteria that produce Beta-lactamase .

Action Environment

The action of 7-Chlorobenzo[b]thiophene-2-boronic acid can be influenced by various environmental factors. For instance, the compound is stable in air but can hydrolyze under strong acid or base conditions . Therefore, the pH of the environment could potentially impact the stability and efficacy of the compound. Additionally, as the compound is insoluble in water , the presence of certain solvents could affect its solubility and hence its bioavailability and efficacy.

properties

IUPAC Name

(7-chloro-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BClO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBCDJNNKDMHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C(=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265596
Record name B-(7-Chlorobenzo[b]thien-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chloro-1-benzothiophen-2-yl)boronic acid

CAS RN

936902-06-6
Record name B-(7-Chlorobenzo[b]thien-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936902-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(7-Chlorobenzo[b]thien-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 7-chlorobenzo[b]thiophene (1.0 g, 5.92 mmol) in THF (25 mL) at −78° C. was added nbutyllithium (7.41 mL, 11.8 mmol, 1.6 M solution). The reaction was allowed to warm to −30° C. then was cooled back to −78° C. and triisopropyl borate (2.23 g, 11.8 mmol) was added. The mixture was allowed to warm to 0° C., saturated ammonium chloride added and the organic phase separated off and concentrated in vacua. To the residue was added aqueous sodium hydroxide (10 mL, 2N solution) followed by water (30 mL) and the mixture was washed with DCM. The aqueous phase was acidified with 2N sulfuric acid, and the resulting precipitate isolated by filtration and dried under vacuum to yield 7-chlorobenzo[b]thiophene-2-boronic acid (1.21 g, 96%) as white solid. 1H NMR (400 MHz, CDCl3) δ=7.41 (t, J=7.70 Hz, 1H), 7.50 (d, J=7.70 Hz, 1H), 7.91 (d, J=7.70 Hz, 1H), 8.03 (s, 1H), 8.63 (s, 2H); MS (ES+): m/z 211.86 [M+].
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
7.41 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 7-chlorobenzo[b]thiophene (1.0 g, 5.92 mmol) in THF (25 mL) at −78° C. was added “butyllithium (7.41 mL, 11.8 mmol, 1.6 M solution). The reaction was allowed to warm to −30° C. then was cooled back to −78° C. and triisopropyl borate (2.23 g, 11.8 mmol) was added. The mixture was allowed to warm to 0° C., saturated ammonium chloride added and the organic phase separated off and concentrated in vacuo. To the residue was added aqueous sodium hydroxide (10 mL, 2N solution) followed by water (30 mL) and the mixture was washed with DCM. The aqueous phase was acidified with 2N sulfuric acid, and the resulting precipitate isolated by filtration and dried under vacuum to yield 7-chlorobenzo[b]thiophene-2-boronic acid (1.21 g, 96%) as white solid. 1H NMR (400 MHz, CDCl3) δ=7.41 (t, J=7.70 Hz, 1H), 7.50 (d, J=7.70 Hz, 1H), 7.91 (d, J=7.70 Hz, 1H), 8.03 (s, 1H), 8.63 (s, 2H); MS (ES+): m/z 211.86 [M+].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.41 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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